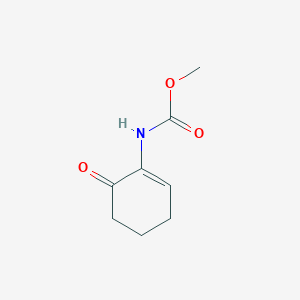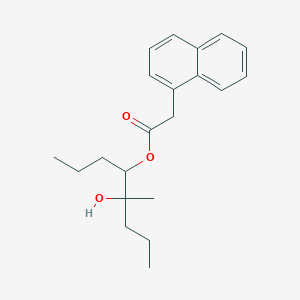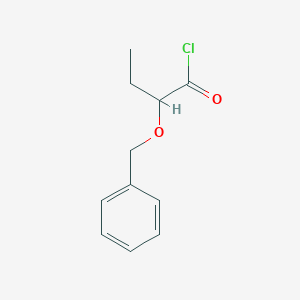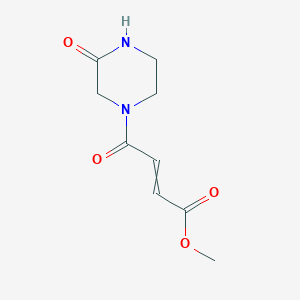![molecular formula C12H21NSn B14275698 N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine CAS No. 138174-71-7](/img/structure/B14275698.png)
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a trimethylstannyl group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine typically involves the reaction of a suitable precursor with trimethylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various substituted phenylmethanamines.
Applications De Recherche Scientifique
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of organotin compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-[2-(trimethoxysilyl)phenyl]methanamine: Similar structure with a trimethoxysilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-2-propanamine: A simpler amine with a different substitution pattern.
N-Propyl-1-propanamine: Another amine with a different alkyl substitution.
Uniqueness
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where organotin compounds are required.
Propriétés
Numéro CAS |
138174-71-7 |
|---|---|
Formule moléculaire |
C12H21NSn |
Poids moléculaire |
298.01 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-trimethylstannylphenyl)methanamine |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-10(2)8-9-6-4-3-5-7-9;;;;/h3-6H,8H2,1-2H3;3*1H3; |
Clé InChI |
RPDBIZZPSMZXAT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)




![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)


